N-(2,4-Dinitrophenyl)-DL-methionine N-(2,4-Dinitrophenyl)-DL-methionine
Brand Name: Vulcanchem
CAS No.: 1655-53-4
VCID: VC21244376
InChI: InChI=1S/C11H13N3O6S/c1-21-5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16)
SMILES: CSCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C11H13N3O6S
Molecular Weight: 315.3 g/mol

N-(2,4-Dinitrophenyl)-DL-methionine

CAS No.: 1655-53-4

Cat. No.: VC21244376

Molecular Formula: C11H13N3O6S

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-Dinitrophenyl)-DL-methionine - 1655-53-4

Specification

CAS No. 1655-53-4
Molecular Formula C11H13N3O6S
Molecular Weight 315.3 g/mol
IUPAC Name 2-(2,4-dinitroanilino)-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C11H13N3O6S/c1-21-5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16)
Standard InChI Key DOHZIJDJOSBJFP-UHFFFAOYSA-N
SMILES CSCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES CSCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator